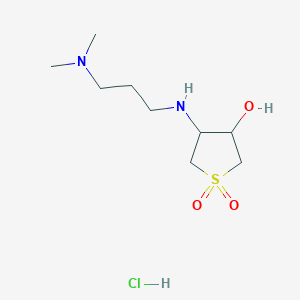

4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O3S and its molecular weight is 272.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6It is known that the compound is a derivative of 3-(dimethylamino)-1-propylamine , which is widely used to functionalize various pharmacologically active medicinally important compounds .

Mode of Action

This interaction could involve binding to specific receptors or enzymes, leading to changes in cellular processes .

Biochemical Pathways

It is known that derivatives of 3-(dimethylamino)-1-propylamine are used in the synthesis of various pharmacologically active compounds . Therefore, it is plausible that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

These could include rapid absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys .

Result of Action

Given its use in the synthesis of various pharmacologically active compounds , it is likely that its effects are dependent on the specific targets it interacts with and the biochemical pathways it influences.

Biologische Aktivität

The compound 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride (CAS No. 483352-08-5) is a synthetic organic compound with significant potential in medicinal chemistry. Its structural formula is C9H21ClN2O3S, and it has a molecular weight of approximately 272.79 g/mol. This compound has garnered attention for its biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent.

The biological activity of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound is noted for its role in the development of amyloid imaging ligands for Alzheimer's disease, which suggests its potential in neuropharmacology.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits rapid absorption and distribution throughout the body. It is metabolized primarily by the liver and excreted via the kidneys, which is typical for many compounds with similar structures.

1. Alzheimer's Disease Research

Recent studies have explored the use of this compound in developing imaging agents for amyloid plaques, a hallmark of Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound can effectively bind to amyloid beta aggregates, facilitating their visualization in neuroimaging .

2. Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Research has also indicated that thioamide-based compounds, including derivatives similar to 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride, can act as inhibitors of DPP-4. This enzyme is a target in the treatment of type 2 diabetes and certain cancers due to its role in glucose metabolism and immune response modulation .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Amyloid Binding | Effective in binding amyloid plaques for imaging purposes in Alzheimer's research. |

| DPP-4 Inhibition | Potential inhibitor of DPP-4, relevant for diabetes and cancer therapies. |

| Neuropharmacological Effects | Implicated in modulating neurotransmitter systems, suggesting potential antidepressant or anxiolytic effects. |

Case Studies

- Study on Amyloid Imaging : A study published in Chemical Communications highlighted the development of fluorescent probes based on thioamide structures analogous to our compound, demonstrating their efficacy in detecting DPP-4 activity in various biological samples .

- DPP-4 Probes Development : Another research effort focused on designing novel fluorescent sensors for DPP-4 using thioamide derivatives, showcasing their utility in monitoring enzyme activity related to metabolic disorders .

Additional Insights

The structural characteristics of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride enhance its binding affinity to target proteins, which is crucial for its biological effectiveness. The presence of the dimethylamino group contributes to its solubility and interaction with biological membranes.

Eigenschaften

IUPAC Name |

4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3S.ClH/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12;/h8-10,12H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWNJPKILUGSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1CS(=O)(=O)CC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.